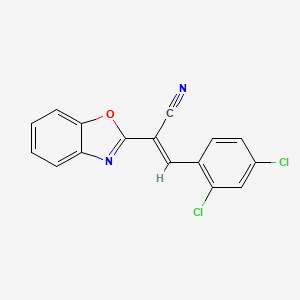
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCBBO, and it has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile involves the condensation of 2-amino-3,4-dichlorobenzonitrile with 2-hydroxybenzaldehyde to form 2-(2-hydroxyphenyl)benzoxazole. This intermediate is then reacted with 2,4-dichlorobenzaldehyde and a base to form the final product.
Starting Materials
2-amino-3,4-dichlorobenzonitrile, 2-hydroxybenzaldehyde, 2,4-dichlorobenzaldehyde, base
Reaction
Step 1: Condensation of 2-amino-3,4-dichlorobenzonitrile with 2-hydroxybenzaldehyde in the presence of a base to form 2-(2-hydroxyphenyl)benzoxazole., Step 2: Reaction of 2-(2-hydroxyphenyl)benzoxazole with 2,4-dichlorobenzaldehyde and a base to form (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile.
作用機序
DCBBO exerts its biological activities through various mechanisms of action. In anticancer studies, DCBBO has been found to induce apoptosis and inhibit cell proliferation. In antifungal studies, DCBBO has been found to inhibit the growth of fungal cells by disrupting their cell membranes. In herbicidal studies, DCBBO has been found to inhibit photosynthesis in weed species.
生化学的および生理学的効果
DCBBO has been found to have various biochemical and physiological effects. In anticancer studies, DCBBO has been found to induce DNA damage and inhibit the expression of various oncogenes. In antifungal studies, DCBBO has been found to disrupt the fungal cell membrane and inhibit the synthesis of ergosterol. In herbicidal studies, DCBBO has been found to inhibit photosynthesis and reduce the chlorophyll content in weed species.
実験室実験の利点と制限
DCBBO has several advantages and limitations for lab experiments. One advantage is its potent biological activity, which makes it a valuable tool for studying various biological processes. Another advantage is its ease of synthesis, which allows for large-scale production. However, one limitation is its potential toxicity, which requires careful handling and storage. Another limitation is its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on DCBBO. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Another direction is to investigate its mechanism of action in more detail, particularly in relation to its effects on cellular signaling pathways. Additionally, further studies are needed to evaluate its safety and efficacy in vivo and to optimize its formulation for clinical use. Finally, DCBBO has potential applications in material science, and future research could explore its use as a fluorescent probe or in other applications.
科学的研究の応用
DCBBO has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, DCBBO has been found to exhibit anticancer, antifungal, and antibacterial properties. In agriculture, DCBBO has been found to have herbicidal activity against various weed species. In material science, DCBBO has been studied for its potential use as a fluorescent probe.
特性
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O/c17-12-6-5-10(13(18)8-12)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPQYUZKDFRVJI-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(cyclobutylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2619366.png)
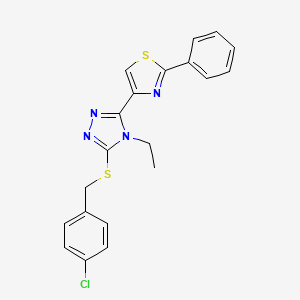
![3-[(4-chlorophenyl)methyl]-N-(4-methylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2619370.png)
![2-[2-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2619371.png)
![3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2619372.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2619374.png)
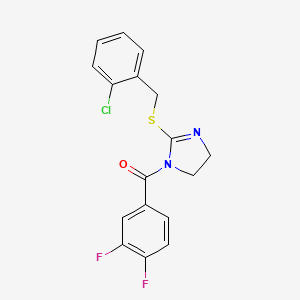
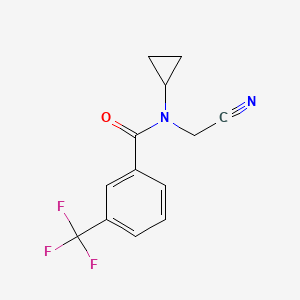
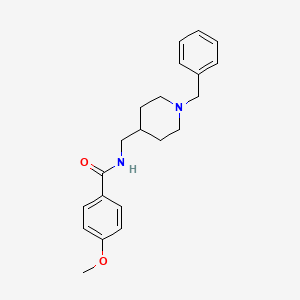
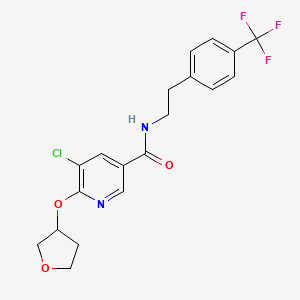
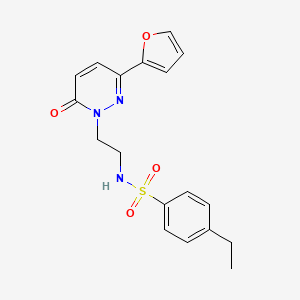
![1-(3,4-Diethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2619386.png)
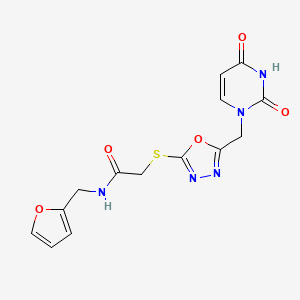
![1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2619388.png)